(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid

Physicochemical Property Drug Design ADME

(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid (CAS 893732-30-4) is a synthetic, small-molecule chemical probe featuring a trans-cinnamic acid core substituted with a 4-methoxy group and a morpholin-4-ylmethyl moiety at the 3-position. It is primarily utilized as a key intermediate in the synthesis of selective protein kinase inhibitors, notably those targeting mutant epidermal growth factor receptors (EGFR).

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 893732-30-4
Cat. No. B2673443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid
CAS893732-30-4
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)O)CN2CCOCC2
InChIInChI=1S/C15H19NO4/c1-19-14-4-2-12(3-5-15(17)18)10-13(14)11-16-6-8-20-9-7-16/h2-5,10H,6-9,11H2,1H3,(H,17,18)/b5-3+
InChIKeyLRCBHFOYDOGHQV-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





893732-30-4: A Morpholinomethyl-Substituted Cinnamic Acid Building Block for Kinase-Targeted Synthesis


(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid (CAS 893732-30-4) is a synthetic, small-molecule chemical probe featuring a trans-cinnamic acid core substituted with a 4-methoxy group and a morpholin-4-ylmethyl moiety at the 3-position . It is primarily utilized as a key intermediate in the synthesis of selective protein kinase inhibitors, notably those targeting mutant epidermal growth factor receptors (EGFR) [1]. The compound is commercially available for research purposes with certified purity levels typically at or above 97% .

Why Generic Cinnamic Acids Cannot Substitute for 893732-30-4 in Targeted Synthesis


Generic cinnamic acid analogs lack the critical morpholin-4-ylmethyl substituent, which serves as a pivotal solubilizing and target-engaging group in kinase inhibitor scaffolds [1]. This morpholine moiety is not merely an inert addition; it is designed to form key hydrogen-bond interactions within the ATP-binding pocket of kinases, a function that unsubstituted or simply methoxylated cinnamic acids cannot replicate [1]. The specific regiochemistry (3-morpholinomethyl-4-methoxy) creates a unique pharmacophore that directly dictates the selectivity profile of the final drug candidate, making the compound an irreplaceable intermediate where the morpholine and acrylic acid functional groups must be precisely positioned for downstream synthetic transformations [1].

Quantitative Differentiation of 893732-30-4 from Closest Analogs


Enhanced Lipophilicity Compared to the Piperidine Analog

The target compound (morpholine derivative) exhibits a calculated LogP of 1.32 , indicating lower lipophilicity compared to its direct piperidine analog (CAS 893732-07-5), which has a higher calculated LogP due to the additional methylene group in the piperidine ring . This difference is critical, as lower LogP values correlate with improved aqueous solubility and reduced off-target binding, favoring the morpholine derivative for lead optimization in kinase programs.

Physicochemical Property Drug Design ADME

Validated Synthetic Utility as a Kinase Inhibitor Intermediate

This compound is explicitly claimed as an intermediate in a patent for the synthesis of aminopyrimidine derivatives with selective inhibitory activity against mutant EGFR protein kinases [1]. While the patent does not provide IC50 data for the intermediate itself, the final compounds are described as having selective inhibitory activity against kinases, particularly mutant EGFR, which is a well-validated drug target for non-small cell lung cancer [1]. The morpholinylmethyl group is essential for the final compounds' activity, providing a clear differentiator from non-morpholine-containing analogs.

Medicinal Chemistry EGFR Inhibitor Patent-protected Intermediate

High Commercial Purity Enables Direct Use in Sensitive Syntheses

Commercial suppliers offer the compound with a purity of NLT 97% , and some sources indicate purities up to 98% . This high purity is essential for its role as an intermediate in multi-step synthetic routes, reducing the risk of side reactions and simplifying purification of final drug candidates. The presence of the morpholine group, a known hydrogen-bond acceptor, makes the compound susceptible to by-product formation if not carefully purified; thus, a high initial purity specification is a critical procurement criterion.

Chemical Purity Quality Control Synthetic Chemistry

Suitable Physicochemical Properties for Fragment-Based Drug Discovery

With a molecular weight of 277.32 g/mol, a calculated LogP of 1.32, and 4 hydrogen bond acceptors , the compound falls within the optimal range for fragment-based drug discovery (Rule of Three: MW < 300, ClogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. This positions it as a privileged fragment for kinase inhibitor design. In contrast, the direct piperidine analog has a lower molecular weight (275.34 g/mol) but is expected to have a higher LogP, potentially violating the ClogP criterion, making the morpholine derivative a more attractive fragment starting point.

Fragment-Based Drug Discovery Rule of Three Physicochemical Profile

893732-30-4: Optimal Application Scenarios in Kinase Drug Discovery


Synthesis of Mutant-EGFR Inhibitors for Non-Small Cell Lung Cancer

The compound is an essential intermediate for constructing the morpholine-containing aminopyrimidine core of selective EGFR inhibitors, as described in patent CA3070070A1 [1]. The morpholine moiety is critical for hinge-binding and selectivity against mutant forms of EGFR, making this intermediate irreplaceable for this specific therapeutic indication [1].

Fragment-Based Lead Generation for Kinase Targets

Due to its compliance with fragment-based drug discovery guidelines (MW < 300, LogP ~1.3), this compound can be used as a starting fragment for growing or linking strategies targeting ATP-binding pockets of various kinases [1]. The acrylic acid moiety provides a synthetic handle for amide bond formation, while the morpholine group mimics the ribose pocket interaction of ATP .

Development of Chemical Probes for Signal Transduction Research

The combination of an acrylic acid (for covalent conjugation) and a morpholine group (for solubility and target engagement) makes this compound a versatile scaffold for developing chemical probes that covalently modify cysteine residues in the ATP-binding pocket of kinases, enabling target identification and validation studies [1].

Structure-Activity Relationship (SAR) Studies on Morpholine-Containing Cinnamic Acids

This compound serves as a reference standard for SAR exploration, where the morpholine ring can be systematically replaced with other cyclic amines (e.g., piperidine, piperazine) to evaluate the impact on kinase selectivity and cellular activity [1]. Its high purity (≥97%) ensures that observed biological effects are attributable to the compound itself, not impurities .

Quote Request

Request a Quote for (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.